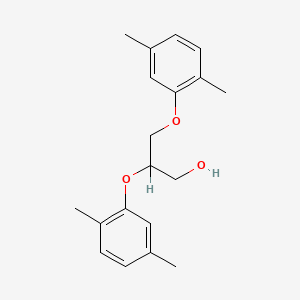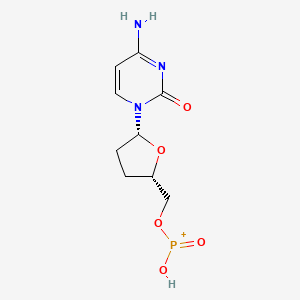![molecular formula C14H13BrN2O3 B12651838 2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7496-75-5](/img/structure/B12651838.png)
2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 405321 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405321 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of specific functional groups to the core structure to enhance its biological activity. This may involve reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain NSC 405321 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 405321 would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or Continuous Flow Reactors: Depending on the reaction kinetics, either batch reactors or continuous flow reactors are used to maximize efficiency.
Catalysts and Reagents: Specific catalysts and reagents are employed to drive the reactions to completion under controlled conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 405321 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 405321 can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 405321 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Employed in cell biology to investigate cellular pathways and mechanisms, particularly those involving protein synthesis and degradation.
Medicine: Explored for its potential therapeutic effects, especially in cancer research where it may inhibit specific enzymes or pathways involved in tumor growth.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 405321 involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes or proteins, thereby affecting various cellular pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
NSC 706744: Another compound with similar inhibitory effects on cellular pathways.
NSC 725776 (Indimitecan): Known for its role in inhibiting topoisomerase I, similar to NSC 405321.
NSC 724998 (Indotecan): Also targets topoisomerase I and has been studied for its anticancer properties.
Uniqueness
NSC 405321 is unique in its specific molecular structure and the particular pathways it targets. While similar compounds may share some mechanisms of action, NSC 405321’s distinct chemical properties and interactions make it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
7496-75-5 |
|---|---|
Fórmula molecular |
C14H13BrN2O3 |
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
2-(2-methylpyridin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C14H13N2O3.BrH/c1-11-6-4-5-9-15(11)10-14(17)12-7-2-3-8-13(12)16(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PSOOMMLDQPLKMU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


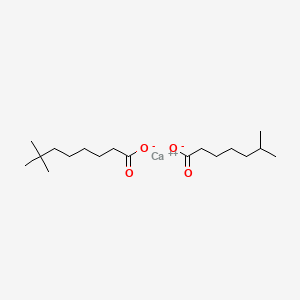
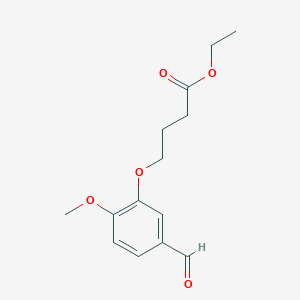




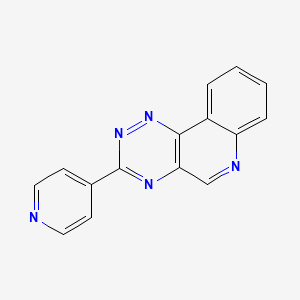
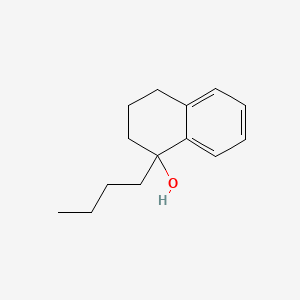
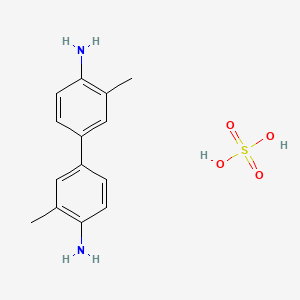
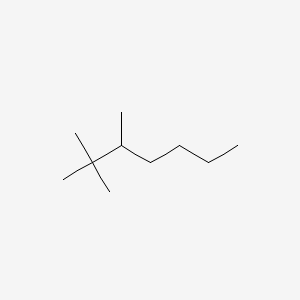
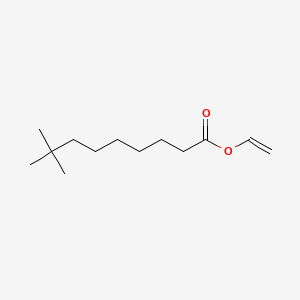
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
